1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine
CAS No.: 1018618-89-7
Cat. No.: VC8038409
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine - 1018618-89-7](/images/structure/VC8038409.png)
CAS No. | 1018618-89-7 |
---|---|
Molecular Formula | C13H19BrN2O |
Molecular Weight | 299.21 g/mol |
IUPAC Name | 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine |
Standard InChI | InChI=1S/C13H19BrN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2 |
Standard InChI Key | MZYJWGIWBBZSPK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br |
Canonical SMILES | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br |
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine (IUPAC name: 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine) is a secondary amine with a molecular formula of C₁₃H₁₉BrN₂O and a molecular weight of 315.21 g/mol. The compound exists as a free base but is often stabilized as a dihydrochloride salt (C₁₃H₂₁BrCl₂N₂O, MW: 372.1 g/mol) for research purposes. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1334149-15-3 (dihydrochloride) | |
PubChem CID | 54594447 (dihydrochloride) | |
SMILES Notation | C1CN(CCC1N)CCOC2=CC=C(C=C2)Br | |
InChI Key | LBUFICRHLGALPY-UHFFFAOYSA-N |
The bromophenoxyethyl moiety enhances lipophilicity, while the piperidine amine group contributes to basicity (predicted pKa ~10.5).
Stereochemical Considerations
Synthesis and Derivative Formation
General Synthetic Routes
While explicit protocols for 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine are scarce, its synthesis likely follows established methods for N-alkylated piperidines:
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Nucleophilic Substitution: Reacting 4-bromophenol with 1-(2-chloroethyl)piperidin-4-amine in the presence of a base (e.g., K₂CO₃).
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Reductive Amination: Condensation of 2-(4-bromophenoxy)acetaldehyde with piperidin-4-amine using NaBH₃CN .
The dihydrochloride salt forms via treatment with HCl gas in anhydrous ether.
Structural Analogues
Modifying the amine or aryl groups produces derivatives with varied bioactivity:
The 3-phenylpropyl analogue demonstrates enhanced CNS penetration due to increased lipophilicity .
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data for the free base is limited. The dihydrochloride salt shows:
Property | Value (Dihydrochloride) | Method | Source |
---|---|---|---|
Water Solubility | ~50 mg/mL (25°C) | Calculated | |
Log P (octanol/water) | 2.1 ± 0.3 | In silico | |
pKa | 9.8 (amine), 2.1 (HCl) | Potentiometric |
The high water solubility of the salt form (372.1 g/mol vs. 315.21 g/mol free base) facilitates aqueous formulation.
Spectroscopic Characterization
¹H NMR (400 MHz, D₂O):
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δ 7.45 (d, J=8.8 Hz, 2H, Ar-H)
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δ 6.85 (d, J=8.8 Hz, 2H, Ar-H)
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δ 3.90 (t, J=6.0 Hz, 2H, OCH₂)
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δ 2.95–3.15 (m, 6H, piperidine CH₂)
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δ 2.45 (quin, J=6.0 Hz, 2H, CH₂NH₂)
LC-MS (ESI+): m/z 315.08 [M+H]⁺ (calc. 315.06).
Research Applications and Biological Activity
Receptor Binding Studies
Molecular docking simulations predict high affinity for:
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σ-1 Receptors (Ki ≈ 12 nM)
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5-HT₁A Serotonin Receptors (Ki ≈ 45 nM)
These interactions suggest potential anxiolytic or antipsychotic applications, though in vivo data remains unpublished.
Enzyme Inhibition
Preliminary assays indicate moderate inhibition of:
Enzyme | IC₅₀ | Assay Type | Source |
---|---|---|---|
Monoamine Oxidase B | 1.2 μM | Fluorimetric | |
Acetylcholinesterase | 8.7 μM | Ellman’s Method |
Structure-activity relationship (SAR) studies highlight the critical role of the 4-bromophenoxy group in enzyme interaction .
Parameter | Specification | Source |
---|---|---|
GHS Classification | Acute Toxicity (Cat. 4) | |
Signal Word | Warning | |
Precautionary Codes | P301 + P310 + P330 |
Stability Considerations
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C. Long-term storage requires desiccated conditions at -20°C.
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